molecular formula C13H19NO5S B13888283 Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate

Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate

Cat. No.: B13888283
M. Wt: 301.36 g/mol
InChI Key: JJNPRZUNEBMVRJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-furylmethylsulfonyl substituent at the 3-position of the azetidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural rigidity and functional versatility.

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

tert-butyl 3-(furan-2-ylmethylsulfonyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H19NO5S/c1-13(2,3)19-12(15)14-7-11(8-14)20(16,17)9-10-5-4-6-18-10/h4-6,11H,7-9H2,1-3H3

InChI Key

JJNPRZUNEBMVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-containing reagent.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It may be used as a ligand or catalyst in various organic transformations.

Biology and Medicine:

    Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological processes involving azetidine or furan-containing molecules.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and sulfonyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • The 2-furylmethylsulfonyl group distinguishes itself through combined steric bulk and electron-withdrawing effects, likely enhancing stability toward nucleophilic attack compared to hydroxyethyl or amino analogs .
  • Sulfonyl-containing derivatives (e.g., sulfinylimino in ) are often utilized in asymmetric synthesis or as protease inhibitors, suggesting analogous applications for the target compound.

This compound (Hypothetical Pathway):

Precursor Synthesis : Start with tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.

Sulfonylation : React with 2-furylmethylsulfonyl chloride under basic conditions (e.g., NaH/THF).

Purification : Chromatographic isolation, analogous to methods in .

Comparison with Analogous Routes :

  • Amino-substituted analogs (e.g., ) employ Pd-catalyzed Buchwald-Hartwig amination, whereas sulfonylation typically requires milder conditions without transition metals.
  • Hydroxyethyl derivatives (e.g., ) are synthesized via alkylation, highlighting the need for orthogonal protecting groups when introducing polar substituents.

Physicochemical Properties

While experimental data for the target compound is unavailable, predictions can be made based on analogs:

  • Solubility : Lower than hydroxyethyl derivatives (e.g., 152537-03-6 ) due to the hydrophobic furyl and sulfonyl groups.
  • pKa : The sulfonyl group may lower the pKa of adjacent protons, enhancing acidity compared to esters or ethers .

Biological Activity

Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C13H17NO4S
  • Molecular Weight : 283.35 g/mol
  • CAS Number : 2940940-70-3
  • IUPAC Name : this compound

Structure

The compound features an azetidine ring substituted with a tert-butyl group and a furan-derived sulfonyl moiety, which may contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can enhance the compound's ability to form hydrogen bonds, improving binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Analysis

A notable study evaluated the effects of this compound on human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various pathogens.

Research Findings

A study tested the efficacy of this compound against:

  • Staphylococcus aureus
  • Escherichia coli

The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityMolecular Weight
This compoundYesYes283.35 g/mol
Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylateModerateNo312.20 g/mol
Tert-butyl 3-hydroxyazetidine-1-carboxylateNoYes175.22 g/mol

Discussion

This compound stands out due to its dual activity as an anticancer and antimicrobial agent. Its unique structure allows for specific interactions with biological targets that may not be present in similar compounds.

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